molecular formula C18H17NO3 B556505 Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate CAS No. 37033-95-7

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No. B556505
CAS RN: 37033-95-7
M. Wt: 295,34 g/mole
InChI Key: DCIFXYFKVKDOLL-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C18H17NO3 . Its molecular weight is 295.332 .


Synthesis Analysis

The synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate involves several steps. One method involves the use of hydrogen in ethanol for 20 hours . Another method involves the use of potassium hydroxide in ethanol, heating, and then adding sodium hydroxide . A third method involves the use of diisobutylaluminium hydride in tetrahydrofuran and hexane at temperatures between -40 and 20 degrees Celsius for 16 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is represented by the formula C18H17NO3 . The InChI Key for this compound is DCIFXYFKVKDOLL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate include its synthesis through various methods as mentioned above . Other reactions include the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate include its molecular formula (C18H17NO3), molecular weight (295.332), and its InChI Key (DCIFXYFKVKDOLL-UHFFFAOYSA-N) .

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is used in the synthesis of Avibactam, a β-lactamase inhibitor . Avibactam is a novel drug used to combat bacterial resistance, and it’s widely used in clinics .
  • Methods of Application: The synthesis involves a lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction is then developed .
  • Results or Outcomes: The synthesis of Avibactam was completed in 10 steps with an overall yield of 23.9% . The synthesis was carried out on a 400.0 g scale .

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry
  • Summary of the Application: While not directly mentioned, compounds similar to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, such as xanthones, are secondary metabolites found in plants, fungi, lichens, and bacteria . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

Safety And Hazards

The safety data sheet for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate indicates that it is a warning class substance . Precautionary statements include P280-P305+P351+P338, and hazard statements include H302-H317 .

properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFXYFKVKDOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190538
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

CAS RN

37033-95-7
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of sulfuric acid (80.0 mL, 1.50 mol) dissolved in Ethanol (450 mL) at 0° C. was added (4-(benzyloxy)phenyl)hydrazine hydrochloride (90.0 g, 359 mmol) to form a suspension. To the suspension was added ethyl 2-oxopropanoate (43.9 mL, 395 mmol) in EtOH (90 mL) and mechanically stirred for 2 h using a mechanical stirrer. The mixture was heated to 45° C. and maintained for 16 h. The mixture was cooled to room temperature and cold EtOH (200 mL) was added. The mixture was filtered through a course frit. The collected solid was washed sequentially with cold EtOH, hexanes, and water. The solid was dried in a vacuum oven (45° C., 2 Ton) to give ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (73.1 g, 247 mmol, 69% yield). Exact mass calculated for C18H17NO3: 295.1, found: LCMS m/z=296.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=7.1 Hz, 3 H), 4.40 (q, J=7.1 Hz, 2 H), 5.10 (s, 2 H), 7.08 (dd, J1=8.9, J2=2.4 Hz, 1 H), 7.14 (d, J=1.6 Hz, 1 H), 7.20 (d, J=2.3 Hz, 1 H), 7.32 (m, 2 H), 7.39 (m, 2 H), 7.47 (m, 2 H), 8.75 (bs, 1 H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
43.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TO Schrader, BR Johnson, L Lopez, M Kasem… - Organic …, 2012 - ACS Publications
Two distinct and scalable enantioselective approaches to the tricyclic indole (R)-2-(7-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate, an important synthon for a preclinical S1P …
Number of citations: 30 pubs.acs.org
J Marco-Contelles, D Diez-Iriepa, M Toledano-Pinedo… - 2023 - chemrxiv.org
The present work describes the design, and synthesis of the polyfunctionalized indole derivative Contilistat for the treatment of a broad diversity of cancers, and neurodegenerative …
Number of citations: 0 chemrxiv.org
KN Hisana, C Abdulla… - Current Organic Chemistry, 2022 - ingentaconnect.com
Over the past decades, the N-arylation of indoles has gained an inevitable role in the fields of material science, pharmaceuticals, and agrochemical industries. They are the basic core …
Number of citations: 2 www.ingentaconnect.com
M Tercel, HH Lee, SY Mehta… - Journal of Medicinal …, 2017 - ACS Publications
A new series of nitro analogues of the duocarmycins was prepared and evaluated for hypoxia-selective anticancer activity. The compounds incorporate 13 different amine-containing …
Number of citations: 24 pubs.acs.org

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